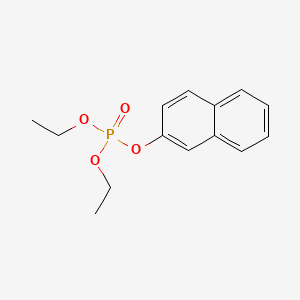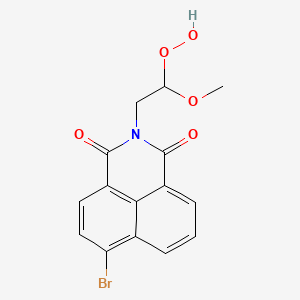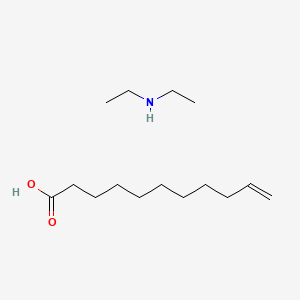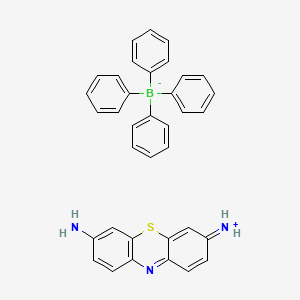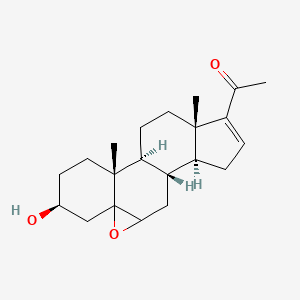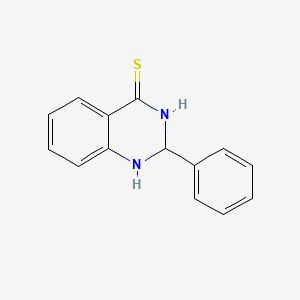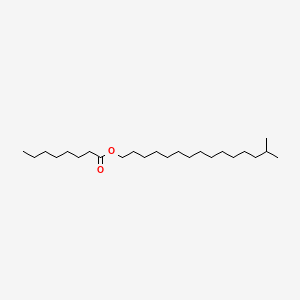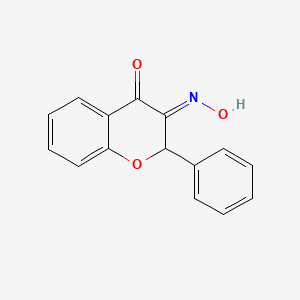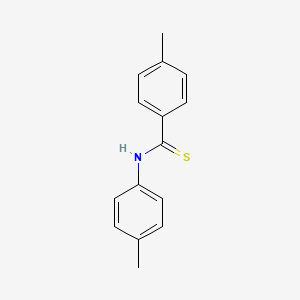
Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide est un composé organique de formule moléculaire C15H15NS. Il s'agit d'un dérivé de la benzènecarbothioamide, où l'azote de l'amide est substitué par un groupe 4-méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide implique généralement la réaction de la 4-méthylbenzèneamine avec le disulfure de carbone en présence d'une base, suivie de l'addition de chlorure de 4-méthylbenzoyle. Les conditions de réaction nécessitent souvent un solvant tel que le dichlorométhane et un catalyseur comme la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
En milieu industriel, la production du 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide peut être mise à l'échelle en optimisant les conditions de réaction, telles que la température, la pression et la durée de la réaction. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour garantir une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioamide en amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les agents nitrants peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Le 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes et les interactions moléculaires dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzènecarbothioamide, N-(4-méthylphényl)-
- Benzènecarbothioamide, N-[(4-méthylphényl)méthyl]-
Unicité
Le 4-Méthyl-N-(4-méthylphényl)benzènecarbothioamide est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui le rend précieux pour des applications spécifiques.
Propriétés
Numéro CAS |
53724-39-3 |
|---|---|
Formule moléculaire |
C15H15NS |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
4-methyl-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-11-3-7-13(8-4-11)15(17)16-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
IDZZSCUIBLBWQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


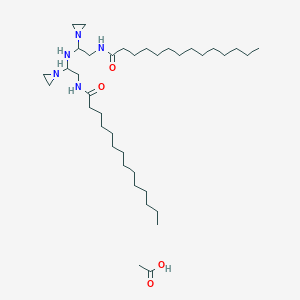
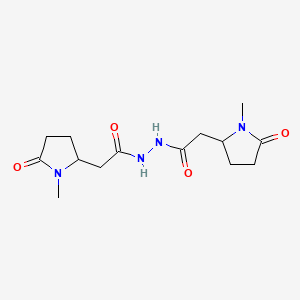
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
